molecular formula C9H6F3N3OS2 B10969562 5-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide

5-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide

Cat. No.: B10969562
M. Wt: 293.3 g/mol
InChI Key: XUKAIIHIPUVRNV-UHFFFAOYSA-N
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Description

5-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3), which is known for its significant electronegativity and unique chemical properties . The compound has applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, leading to the modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide is unique due to its specific structure, which combines the trifluoromethyl group with a thiadiazole and thiophene ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H6F3N3OS2

Molecular Weight

293.3 g/mol

IUPAC Name

5-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiophene-3-carboxamide

InChI

InChI=1S/C9H6F3N3OS2/c1-4-2-5(3-17-4)6(16)13-8-15-14-7(18-8)9(10,11)12/h2-3H,1H3,(H,13,15,16)

InChI Key

XUKAIIHIPUVRNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C(=O)NC2=NN=C(S2)C(F)(F)F

solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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